1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Description
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS: 1188265-60-2) is a brominated heterocyclic compound with a fused bicyclic scaffold. Its molecular formula is C₆H₉BrClN₃, and it exists as a hydrochloride salt to enhance solubility and stability . The compound features a partially saturated imidazo[1,5-a]pyrazine core, where the bromine atom is positioned at the 1-position of the imidazole ring. This structural motif is critical for its role as an intermediate in synthesizing pharmaceuticals, particularly dual orexin receptor antagonists and ion channel modulators .
Properties
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c7-6-5-3-8-1-2-10(5)4-9-6;/h4,8H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPDNVYYJOFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2CN1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681063 | |
| Record name | 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-68-7 | |
| Record name | 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves the bromination of tetrahydroimidazo[1,5-a]pyrazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in an inert atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product in solid form .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of tetrahydroimidazo[1,5-a]pyrazine .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
- CAS Number: 1188264-68-7
- Molecular Formula: C6H9BrClN3
- Molar Mass: 202.0518 g/mol
- Physical Form: Solid
Pharmacological Applications
This compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are critical in regulating sleep-wake cycles and appetite. Its pharmacological applications include:
- Sleep Disorders: The compound has shown promise in treating various sleep disorders by modulating orexin signaling. Research indicates that it can decrease alertness and increase time spent in both REM and NREM sleep .
- Cognitive Dysfunction: Studies have suggested that this compound may enhance memory function and could be beneficial in models of cognitive dysfunction related to psychiatric disorders .
- Stress-related Syndromes: It has potential use in managing conditions such as post-traumatic stress disorder (PTSD) due to its effects on orexin signaling pathways, which are implicated in stress responses .
Case Studies and Experimental Results
- Orexin Receptor Antagonism:
- Memory Enhancement:
- Behavioral Impact:
Mechanism of Action
The mechanism of action of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations: Ring Fusion and Saturation
Imidazo[1,2-a]pyrazine Derivatives
- Example : BIM-46174 (tetrahydroimidazo[1,2-a]pyrazine derivative) .
- Key Difference : The imidazo[1,2-a]pyrazine scaffold differs in ring fusion (positions 1,2-a vs. 1,5-a), altering electronic distribution and steric accessibility.
- Impact on Activity : The 1,2-a fusion in BIM-46174 enables potent Gaq protein inhibition, whereas the 1,5-a isomer (target compound) may exhibit divergent binding profiles due to altered spatial orientation .
Fully Unsaturated vs. Partially Saturated Analogues
- Example : Imidazo[1,5-a]pyrazine (unsaturated) vs. tetrahydroimidazo[1,5-a]pyrazine (partially saturated) .
Halogen Substitution and Position
Bromo vs. Chloro Derivatives
- Example : 1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine .
- Key Difference : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may prolong metabolic stability and target engagement.
- Biological Impact : The chloro derivative acts as a dual orexin receptor antagonist with sleep-promoting effects, while bromination could modulate receptor affinity or pharmacokinetics .
Positional Isomerism
- Example : 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (CAS: 2250242-00-1) .
- Key Difference: Bromine at the 2-position (vs.
- Physicochemical Impact : The dihydrochloride salt (C₆H₁₀BrCl₂N₃) exhibits higher solubility than the target’s hydrochloride form (C₆H₉BrClN₃) .
Benzyl-Substituted Analogues
- Example : 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine .
- Synthetic Note: Synthesized via reductive amination and cyclization (53% yield), contrasting with the target compound’s bromination and hydride reduction steps .
Aryl Sulfonamide Derivatives
- Example : Imidazo[1,5-a]pyrazine-12 (inactive against NaV1.7) vs. tetrahydroimidazo[1,2-a]pyrazine-13 (10-fold potency improvement) .
Biological Activity
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS Number: 1188264-68-7) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C₆H₉BrClN₃
- Molar Mass : 228.51 g/mol
- Physical Form : Solid
- Purity : ≥97%
Synthesis
The synthesis of this compound typically involves:
- Formation of the Imidazo[1,5-a]pyrazine Scaffold : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Bromination : The introduction of the bromine atom is performed using brominating agents under controlled conditions.
- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt to enhance solubility and stability .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor functions, which can lead to significant pharmacological effects:
- Enzyme Inhibition : It has been reported as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin regulation .
- Calcium Channel Modulation : Preliminary studies indicate that it may influence calcium-permeable channels such as TRPC5, which are implicated in renal pathophysiology .
Therapeutic Applications
- Antidiabetic Potential : Due to its DPP-IV inhibitory activity, this compound shows promise in managing type 2 diabetes by improving glycemic control .
- Nephroprotective Effects : In animal models of chronic kidney disease (CKD), derivatives of tetrahydroimidazo[1,5-a]pyrazines have demonstrated protective effects against renal injury .
- Antimicrobial Activity : Some studies suggest that imidazo[1,5-a]pyrazine derivatives exhibit antimicrobial properties against various pathogens .
Case Study 1: DPP-IV Inhibition
A study evaluated the effects of a series of tetrahydroimidazo[1,5-a]pyrazine derivatives on DPP-IV activity. The results indicated that these compounds could significantly lower plasma glucose levels in diabetic animal models when administered at specific dosages.
Case Study 2: TRPC5 Inhibition in CKD
In a rat model with hypertension-induced renal injury, administration of a TRPC5 inhibitor derived from the tetrahydroimidazo scaffold resulted in reduced blood pressure and proteinuria while protecting podocyte integrity. This highlights the therapeutic potential of targeting TRPC channels in CKD management .
Data Table
| Compound Name | Activity Type | Model/Assay Used | Key Findings |
|---|---|---|---|
| 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | DPP-IV Inhibitor | Diabetic Rat Model | Significant reduction in plasma glucose levels |
| Tetrahydroimidazo[1,5-a]pyrazine Derivative | TRPC5 Inhibitor | Hypertension-Induced Renal Injury Model | Reduced blood pressure and proteinuria |
| Various Tetrahydroimidazo Derivatives | Antimicrobial | Pathogen Susceptibility Testing | Exhibited notable antimicrobial activity |
Q & A
Q. Methodological Insight :
- Use molecular docking to assess bromine’s role in hydrophobic pocket interactions.
- Compare IC₅₀ values of 1-bromo vs. 3-bromo analogs in target assays .
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
- NMR : ¹H NMR (D₂O) shows characteristic signals:
- LC/MS : Molecular ion peak at m/z 237.18 [M+H]⁺ confirms molecular weight .
- X-ray Crystallography : Resolves bromine positioning in the crystal lattice (if single crystals are obtainable) .
How can researchers address contradictory data in solubility and stability profiles of this compound?
Advanced Research Question
Discrepancies in solubility/stability often arise from:
- Counterion Effects : Hydrochloride salts may exhibit lower aqueous solubility than free bases. Test solubility in PBS (pH 7.4) vs. 0.1N HCl .
- Degradation Pathways : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the imidazole ring is a common degradation route .
Q. Recommendations :
- Use lyophilization for long-term storage.
- Add antioxidants (e.g., BHT) to formulations to prevent oxidative degradation .
What strategies optimize selectivity of imidazo[1,5-a]pyrazine derivatives for kinase or ion channel targets?
Advanced Research Question
- Ring Saturation : Saturated tetrahydro rings (vs. aromatic) reduce off-target effects by limiting π-π stacking with non-target kinases .
- Substituent Engineering : Introduce polar groups (e.g., -CN, -OH) at the 3-position to enhance hydrogen bonding with specific residues in NaV1.7 vs. NaV1.5 .
Q. Case Study :
- Fadrozole Hydrochloride (a related aromatase inhibitor): Methyl substitution at the 5-position improved selectivity for CYP19A1 over other P450 enzymes .
How are computational methods applied in SAR studies of this compound?
Advanced Research Question
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
